7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid is a synthetic organic compound classified within the fluoroquinolone class of antibiotics. This compound exhibits broad-spectrum antibacterial properties, making it significant in medical applications for treating various bacterial infections. The structural features include a fluorine atom at the 7th position, a methoxy group at the 6th position, and a carboxylic acid group at the 3rd position on the quinoline ring. These modifications contribute to its biological activity and pharmacological profile.
The synthesis of 7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid typically involves several key steps:
These methods highlight a multi-step synthetic approach that utilizes both electrophilic and nucleophilic reactions to build the desired molecular structure.
The molecular formula for 7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid is C_11H_10F_N_O_3, with a molecular weight of approximately 229.2 g/mol. The compound features a quinoline ring system that is essential for its biological activity. The presence of functional groups such as the carboxylic acid and methoxy groups enhances its solubility and reactivity, which are crucial for its antibacterial properties.
7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid can undergo various chemical transformations:
For these reactions, common reagents include:
The mechanism of action of 7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are critical for DNA replication and transcription in bacteria. By binding to these targets, the compound disrupts DNA supercoiling and prevents proper replication, leading to bacterial cell death.
The inhibition of DNA gyrase affects bacterial DNA replication pathways, which is essential for cell division and survival. This action underlies its efficacy as an antibacterial agent against various bacterial strains.
7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid typically appears as a solid at room temperature with specific melting points that can vary based on purity and synthesis method.
Key chemical properties include:
These properties are significant when considering storage and application in pharmaceutical formulations .
The applications of 7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid span several fields:
This compound's broad spectrum of applications underscores its importance in both research and therapeutic settings.
Systematic Nomenclature Analysis:The IUPAC name 7-fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid provides precise stereochemical information:
Core Structural Classification:Quinolone derivatives are categorized based on the heteroatom at position 8:
Table 1: Structural Classification and Functional Group Roles in 7-Fluoro-6-Methoxy Quinolones
Position | Substituent | Role in Biological Activity | Example Analogues |
---|---|---|---|
N1 | H (unsubstituted) | Permits cyclopropyl/ethyl groups in clinical agents to broaden spectrum | Ciprofloxacin (cyclopropyl) |
C3 | Carboxylic acid | Essential for enzyme binding via Mg²⁺ chelation and interaction with GyrA residues | All fluoroquinolones |
C6 | Fluoro | Enhances cell penetration and gyrase inhibition potency 8-10 fold | Levofloxacin, Gatifloxacin |
C7 | Unsubstituted | Typical site for piperazine rings (improves Gram-positive coverage) | Norfloxacin (piperazinyl) |
C8 | Methoxy | Reduces phototoxicity, improves anaerobic activity, and impedes resistance mutations | Moxifloxacin, Gatifloxacin |
Generational Development Timeline:
Role of Methoxy and Fluoro Substitutions:
Table 2: Impact of Position-Specific Modifications on Fluoroquinolone Efficacy
Structural Modification | Key Molecule | Spectrum Expansion | Resistance Impact |
---|---|---|---|
C6-Fluoro | Ciprofloxacin | Gram-negative bacilli, Pseudomonas aeruginosa | Reduced spontaneous mutations in gyrA |
C7-Piperazinyl | Norfloxacin | Enterobacteriaceae, some Staphylococci | Increased susceptibility in efflux-deficient mutants |
C8-Methoxy | Moxifloxacin | Anaerobes, Streptococcus pneumoniae | Raised MPC for S. aureus by 8-fold |
N1-Cyclopropyl | Prulifloxacin | Urinary pathogens, including E. coli | Delayed parE mutations in Enterobacteriaceae |
Structure-Activity Relationship (SAR) Insights:The subject compound’s 7-fluoro-6-methoxy pattern exemplifies modern optimization principles:
This historical and structural analysis underscores how targeted modifications to the quinolone nucleus—particularly the 7-fluoro-6-methoxy motif—have driven incremental improvements in antimicrobial coverage and resistance management.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2